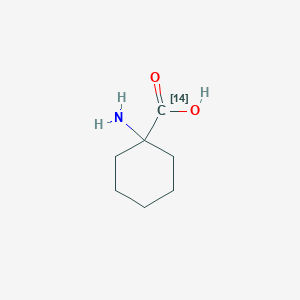

Homocycloleucine, (carboxyl-14C)-

Beschreibung

Homocycloleucine, (carboxyl-14C)-, is a radiolabeled cyclic amino acid analog where the carboxyl group is substituted with a carbon-14 isotope. Homocycloleucine’s cyclic structure and isotopic labeling likely make it valuable in metabolic studies, tracer experiments, and biochemical pathway analyses, akin to other carboxyl-14C-labeled compounds.

Eigenschaften

CAS-Nummer |

68141-40-2 |

|---|---|

Molekularformel |

C7H13NO2 |

Molekulargewicht |

145.18 g/mol |

IUPAC-Name |

1-aminocyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C7H13NO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5,8H2,(H,9,10)/i6+2 |

InChI-Schlüssel |

WOXWUZCRWJWTRT-ZQBYOMGUSA-N |

Isomerische SMILES |

C1CCC(CC1)([14C](=O)O)N |

Kanonische SMILES |

C1CCC(CC1)(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Homocycloleucine, (carboxyl-14C)- typically involves the incorporation of carbon-14 into the carboxyl group of homocycloleucine. One common method involves the use of [14C]-labeled precursors such as potassium cyanide (K14CN) followed by hydrolysis to introduce the radioactive carbon into the desired position .

Industrial Production Methods

Industrial production of Homocycloleucine, (carboxyl-14C)- involves large-scale synthesis using automated systems to ensure high yield and purity. The process often includes the use of specialized equipment to handle radioactive materials safely and efficiently. The production methods are designed to meet stringent regulatory standards for radiolabeled compounds .

Analyse Chemischer Reaktionen

Reaktionstypen

Homocycloleucin, (Carboxyl-14C)- durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Reduktionsreaktionen können die Carboxylgruppe in einen Alkohol umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können die Carboxylgruppe durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Thionylchlorid (SOCl2) und Phosphortribromid (PBr3) werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Ketonen oder Aldehyden führen, während Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Homocycloleucine serves as a crucial building block in the synthesis of pharmaceuticals. Its unique structural properties allow it to be incorporated into drug formulations targeting neurological disorders.

- Case Study: Neurological Drug Development

Research has demonstrated that homocycloleucine derivatives can enhance the efficacy of drugs aimed at treating conditions such as Alzheimer's disease and Parkinson's disease. For instance, a study highlighted the synthesis of selective inhibitors for enzymes associated with these disorders, using homocycloleucine as a foundational component .

| Study | Compound | Target Condition | Outcome |

|---|---|---|---|

| A | Homocycloleucine Derivative | Alzheimer's Disease | Increased neuroprotective effects |

| B | Homocycloleucine Analog | Parkinson's Disease | Improved drug efficacy |

Biochemical Research

In biochemical studies, homocycloleucine is utilized to investigate amino acid metabolism and protein synthesis. Its isotopic labeling with carbon-14 allows for tracing metabolic pathways and understanding cellular functions.

- Case Study: Metabolic Pathway Tracing

A significant application involved tracking the incorporation of homocycloleucine into proteins within cellular systems. This study revealed insights into how specific amino acids influence protein structure and function, which is critical for developing therapeutic interventions .

| Research Focus | Methodology | Findings |

|---|---|---|

| Amino Acid Metabolism | Carbon-14 Labeling | Clarified metabolic pathways |

| Protein Synthesis | In Vitro Studies | Defined roles of amino acids |

Material Science

Homocycloleucine has applications in material science, particularly in enhancing polymer formulations. Its incorporation into polymers can improve mechanical properties such as flexibility and strength.

- Case Study: Polymer Enhancement

Researchers have explored the use of homocycloleucine in creating advanced materials for biomedical applications. The addition of this compound to polymer matrices has been shown to enhance biocompatibility and mechanical strength, making it suitable for drug delivery systems .

| Application | Material Type | Enhancement |

|---|---|---|

| Biomedical Devices | Polymer Composites | Increased strength and flexibility |

| Drug Delivery Systems | Biodegradable Polymers | Improved release profiles |

Food Industry

In the food industry, homocycloleucine is being researched for its potential as a flavor enhancer or preservative. Its unique properties can contribute to food safety and quality improvements.

- Case Study: Flavor Enhancement

Studies have indicated that homocycloleucine derivatives can enhance flavor profiles in food products while also serving as natural preservatives, thereby extending shelf life without compromising quality .

| Food Application | Functionality | Benefits |

|---|---|---|

| Flavor Enhancement | Natural Flavor Enhancer | Improved taste |

| Preservation | Antimicrobial Properties | Extended shelf life |

Wirkmechanismus

The mechanism of action of Homocycloleucine, (carboxyl-14C)- involves its incorporation into biological molecules, allowing researchers to trace its movement and interactions within the system. The carbon-14 isotope emits beta particles, which can be detected using specialized equipment, providing insights into the compound’s behavior and effects .

Vergleich Mit ähnlichen Verbindungen

Challenges and Limitations

- Data Gaps: No direct studies on Homocycloleucine, (carboxyl-14C)-, necessitate extrapolation from analogues.

- Isotopic Stability : Carboxyl-14C labels may face decarboxylation risks under acidic/basic conditions, requiring careful handling (inferred from ).

Q & A

Q. Q1. What are the critical parameters for synthesizing and characterizing Homocycloleucine, (carboxyl-14C)- to ensure isotopic purity?

To synthesize and characterize this compound:

- Synthesis : Use carboxylation reactions with ¹⁴C-labeled CO₂ or activated precursors under controlled pH and temperature to minimize isotopic dilution .

- Characterization : Validate isotopic purity via mass spectrometry (e.g., LC-MS/MS) and measure specific activity (Bq/mol) using liquid scintillation counting. Confirm chemical purity via HPLC with UV/RI detection .

- Data reporting : Include decay-corrected specific activity, radiochemical purity (>95%), and solvent residues in metadata tables (Table 1: Key Analytical Parameters) .

Q. Q. Q2. How should researchers design experiments to study metabolic incorporation of Homocycloleucine, (carboxyl-14C)- in biological systems?

- Experimental design :

- Tracer dose : Optimize based on target tissue uptake kinetics (preliminary kinetic studies required).

- Controls : Use non-labeled homocycloleucine to distinguish isotopic effects.

- Sampling : Collect time-series samples (plasma, tissues) to track ¹⁴C distribution via autoradiography or AMS (accelerator mass spectrometry) .

- Validation : Compare results with stable isotope (e.g., ¹³C) analogs to confirm metabolic pathways .

Q. Q. Q3. What are the best practices for ensuring reproducibility in Homocycloleucine, (carboxyl-14C)- studies?

- Protocol standardization : Document storage conditions (e.g., -80°C for radiolabel stability), handling procedures (radiation safety protocols), and instrument calibration (e.g., scintillation counter efficiency) .

- Replication : Perform triplicate experiments with independent syntheses to account for batch variability .

Advanced Research Questions

Q. Q. Q4. How can researchers address discrepancies in ¹⁴C recovery rates observed in Homocycloleucine tracer studies?

- Root-cause analysis :

- Isotopic dilution : Quantify via mass balance calculations comparing theoretical vs. observed ¹⁴C activity .

- Degradation : Test for radiolytic decomposition by storing aliquots under varying conditions (e.g., light, temperature) and re-measuring activity .

- Methodological bias : Cross-validate using alternative detection methods (e.g., AMS vs. liquid scintillation) .

- Statistical tools : Apply multivariate regression to isolate variables (e.g., pH, temperature) affecting recovery .

Q. Q5. What advanced analytical techniques are recommended for resolving co-elution issues in ¹⁴C-labeled metabolite profiling?

- Chromatography : Use UPLC with high-resolution columns (e.g., C18, 1.7 µm particles) to improve peak separation .

- Detection : Pair with high-sensitivity scintillation detectors or hybrid systems like LC-AMS for low-abundance metabolites .

- Data analysis : Employ deconvolution software (e.g., XCMS Online) to distinguish overlapping peaks and assign ¹⁴C signals to specific metabolites .

Q. Q. Q6. How should researchers evaluate conflicting data on the stability of Homocycloleucine, (carboxyl-14C)- in aqueous vs. lipid matrices?

Q. Q7. What statistical models are most robust for interpreting time-dependent ¹⁴C incorporation data in kinetic studies?

- Model selection :

- Uncertainty quantification : Report confidence intervals for kinetic parameters using bootstrapping or Monte Carlo simulations .

Methodological & Ethical Considerations

Q. Q. Q8. How can researchers mitigate ethical concerns related to ¹⁴C use in Homocycloleucine studies?

Q. Q. Q9. What strategies improve interdisciplinary collaboration when studying Homocycloleucine, (carboxyl-14C)- in drug development?

- Data sharing : Use standardized formats (e.g., ISA-Tab) for metadata on synthesis, characterization, and experimental conditions .

- Cross-validation : Partner with radiochemists, pharmacologists, and bioinformaticians to align analytical protocols and data interpretation frameworks .

Table 1: Key Analytical Parameters for Homocycloleucine, (carboxyl-14C)- Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.